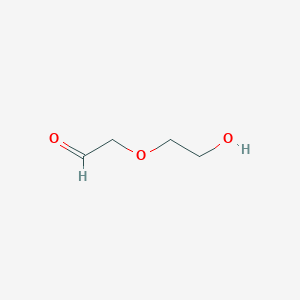

2-(2-Hydroxyethoxy)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-3-7-4-2-6/h1,6H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGGHBUAHUMMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89319-19-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxoethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89319-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60170859 | |

| Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17976-70-4 | |

| Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017976704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Biological Crossroads: A Technical Guide to the Mechanism of Action of 2-(2-Hydroxyethoxy)acetaldehyde

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

2-(2-Hydroxyethoxy)acetaldehyde, a reactive aldehyde and a key intermediate in the metabolism of diethylene glycol (DEG), presents a significant toxicological interest. While direct comprehensive studies on this specific molecule are limited, its structural similarity to acetaldehyde and its position as a metabolic precursor to 2-hydroxyethoxyacetic acid (HEAA) allow for a scientifically grounded extrapolation of its mechanism of action in biological systems. This guide synthesizes the available evidence to provide an in-depth understanding of its metabolic fate, cellular targets, and the cascade of events leading to toxicity. We will explore the dual facets of its reactivity: the direct electrophilic attack by the aldehyde group on cellular macromolecules and the subsequent metabolic conversion to a toxic acidic metabolite. This document is intended to serve as a foundational resource for researchers investigating the toxicology of glycols and related aldehydes, as well as for professionals in drug development who may encounter this or structurally similar reactive intermediates.

Introduction: The Emergence of a Reactive Intermediate

2-(2-Hydroxyethoxy)acetaldehyde is not a compound of common industrial use but rather emerges as a critical, transient metabolite during the in-vivo biotransformation of diethylene glycol (DEG). DEG has been the cause of numerous poisoning incidents globally, often due to its misuse as a solvent in pharmaceutical preparations[1][2]. The toxicity of DEG is not primarily due to the parent compound itself, but rather its metabolic products[3]. The initial step in DEG metabolism is the oxidation to 2-(2-hydroxyethoxy)acetaldehyde by alcohol dehydrogenase (ADH)[2]. This reactive aldehyde is then further metabolized by aldehyde dehydrogenase (ALDH) to 2-hydroxyethoxyacetic acid (HEAA)[2][4]. The accumulation of 2-(2-hydroxyethoxy)acetaldehyde, particularly in cases of compromised ALDH activity, can lead to a cascade of toxic events analogous to those observed with acetaldehyde, the primary metabolite of ethanol[5][6].

The Metabolic Crossroads: Formation and Fate of 2-(2-Hydroxyethoxy)acetaldehyde

The metabolic pathway of 2-(2-Hydroxyethoxy)acetaldehyde is a critical determinant of its biological effects. The enzymatic machinery responsible for its formation and clearance is central to understanding its potential for toxicity.

Enzymatic Oxidation of Diethylene Glycol

The formation of 2-(2-Hydroxyethoxy)acetaldehyde from DEG is catalyzed by NAD-dependent alcohol dehydrogenase (ADH) primarily in the liver[2]. This is the same enzyme system responsible for the initial step in ethanol metabolism[7].

Detoxification via Aldehyde Dehydrogenase

The subsequent and crucial detoxification step is the oxidation of 2-(2-Hydroxyethoxy)acetaldehyde to the less reactive carboxylic acid, 2-hydroxyethoxyacetic acid (HEAA), by aldehyde dehydrogenase (ALDH)[2]. The efficiency of this conversion is a key factor in mitigating the toxicity of the aldehyde intermediate. Genetic polymorphisms in ALDH genes, which are known to affect acetaldehyde metabolism and are prevalent in certain populations, could potentially influence the susceptibility to 2-(2-hydroxyethoxy)acetaldehyde toxicity[5][8].

Caption: Formation of macromolecular adducts by 2-(2-Hydroxyethoxy)acetaldehyde.

Induction of Oxidative Stress

The metabolism of aldehydes can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress.[9] Acetaldehyde has been shown to increase the formation of hydrogen peroxide and superoxide anions in hepatic stellate cells.[9] This overproduction of ROS can overwhelm the cellular antioxidant defense systems, leading to lipid peroxidation, mitochondrial damage, and further cellular injury.[6][10]

Core Mechanism of Action II: The Systemic Impact of the Metabolite, HEAA

The toxicity of 2-(2-Hydroxyethoxy)acetaldehyde is not solely attributable to the aldehyde itself but also to its metabolic product, 2-hydroxyethoxyacetic acid (HEAA).[4] The accumulation of HEAA is a key factor in the systemic toxicity observed in DEG poisoning.[3]

Metabolic Acidosis

HEAA is a weak acid, and its accumulation in the bloodstream can lead to metabolic acidosis, a hallmark of DEG poisoning.[3][4] This decrease in physiological pH can disrupt numerous enzymatic and cellular processes, contributing to the overall toxic profile.

Target Organ Toxicity: Renal and Neurological Effects

The primary target organs in DEG poisoning are the kidneys and the nervous system.[1] HEAA is believed to be the principal metabolite responsible for the acute tubular necrosis and subsequent renal failure.[3][4] While the precise mechanism of HEAA-induced nephrotoxicity is not fully elucidated, it is thought to involve direct cellular injury to the renal tubules. Neurological symptoms, including cranial neuropathies and encephalopathy, are also prominent features of severe DEG poisoning, and HEAA is implicated in these effects.[4]

Experimental Protocols for Mechanistic Investigation

To facilitate further research into the mechanism of action of 2-(2-Hydroxyethoxy)acetaldehyde, this section provides established methodologies for key experimental assessments.

Protocol for Detection of Protein Adducts by Western Blotting

This protocol is designed to detect the formation of protein adducts in cells or tissues exposed to 2-(2-Hydroxyethoxy)acetaldehyde.

-

Cell/Tissue Lysate Preparation:

-

Treat cultured cells (e.g., HepG2) with varying concentrations of 2-(2-Hydroxyethoxy)acetaldehyde for defined time periods.

-

Harvest cells and lyse in RIPA buffer containing protease inhibitors.

-

For tissue samples, homogenize in lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetaldehyde-protein adducts (as a proxy) or a custom-generated antibody against 2-(2-Hydroxyethoxy)acetaldehyde adducts overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Protocol for Assessment of DNA Damage by Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

-

Cell Preparation:

-

Expose cells to 2-(2-Hydroxyethoxy)acetaldehyde.

-

Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose at 37°C.

-

Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

-

-

Lysis:

-

Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

-

Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

-

-

Neutralization and Staining:

-

Neutralize the slides by washing three times with a neutralization buffer (0.4 M Tris, pH 7.5).

-

Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify DNA damage using appropriate image analysis software to measure parameters like tail length and tail moment.

-

Protocol for Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well black-walled plate and allow them to adhere overnight.

-

Treat the cells with 2-(2-Hydroxyethoxy)acetaldehyde for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.

-

-

Probe Loading:

-

Remove the treatment medium and wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Normalize the fluorescence readings to cell viability (e.g., using an MTT assay).

-

Quantitative Data Summary

| Parameter | Acetaldehyde | 2-(2-Hydroxyethoxy)acetaldehyde (Inferred) | Reference |

| Primary Metabolic Enzyme | Alcohol Dehydrogenase (ADH) | Alcohol Dehydrogenase (ADH) | [2][7] |

| Detoxification Enzyme | Aldehyde Dehydrogenase (ALDH) | Aldehyde Dehydrogenase (ALDH) | [2][7] |

| Primary Toxic Metabolite | Acetic Acid | 2-Hydroxyethoxyacetic Acid (HEAA) | [2][4] |

| Key Toxic Effects | Protein & DNA adducts, Oxidative stress, Carcinogenicity | Protein & DNA adducts (inferred), Oxidative stress (inferred), Metabolic acidosis, Nephrotoxicity | [3][4][6][11][12][9] |

| Susceptibility Factors | ALDH2 genetic polymorphism | ALDH genetic polymorphism (inferred) | [5][8] |

Conclusion and Future Directions

The mechanism of action of 2-(2-Hydroxyethoxy)acetaldehyde in biological systems is multifaceted, stemming from the high reactivity of its aldehyde group and the systemic toxicity of its acidic metabolite, HEAA. By drawing parallels with the well-established toxicology of acetaldehyde and the metabolic fate of diethylene glycol, we can construct a robust model of its biological impact. This includes the formation of deleterious protein and DNA adducts, the induction of oxidative stress, and the development of metabolic acidosis and target organ damage.

Future research should focus on the direct characterization of the adducts formed by 2-(2-Hydroxyethoxy)acetaldehyde with biological macromolecules and a more detailed elucidation of the downstream signaling pathways activated by its exposure. Such studies will be invaluable for a more complete understanding of the toxicology of diethylene glycol and for the development of effective therapeutic interventions in cases of poisoning.

References

-

Svegliati-Baroni, G., et al. (2006). Effects of ethanol and acetaldehyde on reactive oxygen species production in rat hepatic stellate cells. Alcoholism: Clinical and Experimental Research, 30(7), 1247-1255. [Link]

-

Ma, X., et al. (2017). Alcohol and Acetaldehyde in Public Health: From Marvel to Menace. International Journal of Molecular Sciences, 18(1), 177. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetaldehyde. In Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants. Retrieved from [Link]

-

Miyakawa, T., et al. (2001). Michaelis-Menten Elimination Kinetics of Acetaldehyde During Ethanol Oxidation. Alcoholism: Clinical and Experimental Research, 25(5), 72-76. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acetaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetaldehyde. PubChem. Retrieved from [Link]

-

Thompson, A., et al. (2019). Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder. Biomarkers in Medicine, 13(6), 495-509. [Link]

-

Marraffa, J. M., et al. (2008). Diethylene glycol poisoning. Clinical Toxicology, 46(8), 667-674. [Link]

-

Enrico, Q., et al. (2014). Ethanol-derived acetaldehyde: pleasure and pain of alcohol mechanism of action. Frontiers in Behavioral Neuroscience, 8, 30. [Link]

-

Nakano, T., et al. (2019). Investigating acetaldehyde-induced DNA protein crosslinks in esophageal cells. Genes and Environment, 41, 13. [Link]

-

Lieber, C. S. (1988). Metabolic effects of acetaldehyde. Biochemical Society Transactions, 16(3), 241-247. [Link]

-

Oh, S. I., et al. (1998). The Metabolism of Acetaldehyde and Not Acetaldehyde Itself Is Responsible for in Vivo Ethanol-Induced Lipid Peroxidation in Rats. Pharmacology & Toxicology, 83(2), 85-90. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetaldehyde. Retrieved from [Link]

-

Schep, L. J., et al. (2009). Diethylene glycol poisoning. Clinical Toxicology, 47(6), 525-535. [Link]

-

Wikipedia. (n.d.). Diethylene glycol. Retrieved from [Link]

-

Peng, C., et al. (2020). Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis. Mutation Research/Reviews in Mutation Research, 783, 108291. [Link]

-

Finnigan, R. P., et al. (2016). The Involvement of Acetaldehyde in Ethanol-Induced Cell Cycle Impairment. Biomolecules, 6(2), 17. [Link]

-

Catalyst University. (2016, July 22). CYP2E1 Mechanism: Oxidation of Ethanol to Acetaldehyde [Video]. YouTube. [Link]

-

Schep, L. J., et al. (2013). Diethylene glycol poisoning. Clinical Toxicology, 51(8), 717-726. [Link]

-

Matsuda, T., et al. (2010). Formation of acetaldehyde-derived DNA adducts due to alcohol exposure. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 705(3), 202-208. [Link]

-

European Chemicals Agency. (n.d.). 2-butoxyethanol. Registration Dossier. Retrieved from [Link]

-

Westcott, J. Y., & Voelkel, N. F. (1998). The effects of ethanol and acetaldehyde on the metabolism of prostaglandin E2 and leukotriene B4 in isolated rat hepatocytes. Prostaglandins & Other Lipid Mediators, 55(5-6), 333-345. [Link]

-

Tuma, D. J., et al. (1996). Reaction of acetaldehyde with proteins: formation of stable fluorescent adducts. Alcoholism: Clinical and Experimental Research, 20(3), 514-520. [Link]

-

Lachenmeier, D. W. (2011). Chemistry of a Hangover — Alcohol and its Consequences Part 2. ChemistryViews. [Link]

-

Hess, R., et al. (2009). Inhibition of Metabolism of Diethylene Glycol Prevents Target Organ Toxicity in Rats. Toxicological Sciences, 107(1), 255-264. [Link]

-

International Agency for Research on Cancer. (2006). Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 88. [Link]

-

Bukowska, B. (2011). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies, 20(5), 1101-1109. [Link]

Sources

- 1. calpoison.org [calpoison.org]

- 2. Diethylene glycol - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Alcohol and Acetaldehyde in Public Health: From Marvel to Menace [mdpi.com]

- 6. Metabolic effects of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistryviews.org [chemistryviews.org]

- 8. Formation of acetaldehyde-derived DNA adducts due to alcohol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of ethanol and acetaldehyde on reactive oxygen species production in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The metabolism of acetaldehyde and not acetaldehyde itself is responsible for in vivo ethanol-induced lipid peroxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of 2-(2-Hydroxyethoxy)acetaldehyde in aqueous and organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(2-Hydroxyethoxy)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the solubility of a molecule is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-(2-Hydroxyethoxy)acetaldehyde (CAS No: 17976-70-4), a molecule of interest in chemical synthesis and as a potential pharmaceutical intermediate.[1] Due to the limited availability of direct experimental data, this document synthesizes information from its fundamental physicochemical properties, theoretical solubility predictions, and established, authoritative methodologies for empirical determination. We will delve into the molecular characteristics that govern its solubility, provide predictive insights using Hansen Solubility Parameters (HSP), and present detailed, field-proven protocols for accurately measuring its solubility in both aqueous and organic media. This guide is structured to empower researchers to not only understand but also practically determine the solubility of this compound and others with similar structures.

Molecular Profile and Physicochemical Drivers of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 2-(2-Hydroxyethoxy)acetaldehyde is a bifunctional molecule possessing a terminal aldehyde group, a primary alcohol (hydroxyl group), and an ether linkage.[2] These features dictate its interactions with various solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C4H8O3 | [1][2] |

| Molecular Weight | 104.10 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Predicted XLogP3-AA | -1.1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

The molecule's low molecular weight and, most importantly, its structural features are the primary determinants of its solubility. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atoms in the ether linkage, the hydroxyl group, and the carbonyl group of the aldehyde can all act as hydrogen bond acceptors.[2] The very low predicted octanol-water partition coefficient (XLogP3-AA = -1.1) strongly suggests that the molecule is hydrophilic and will exhibit high solubility in water.[2] A commercial supplier notes it as "soluble in water and polar solvents".[1]

The "Like Dissolves Like" Principle Visualized

The principle of "like dissolves like" is fundamental to predicting solubility. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. Given the presence of multiple polar functional groups, 2-(2-Hydroxyethoxy)acetaldehyde is a highly polar molecule. Its solubility will be highest in solvents that can engage in hydrogen bonding and have high polarity.

Caption: Standard workflow for the shake-flask solubility method.

Detailed Protocol: Aqueous Solubility (OECD 105 Guideline)

This protocol is adapted from the OECD Test Guideline 105 for Water Solubility. [3][4][5]It is a robust method for determining the saturation mass concentration in water.

Objective: To determine the aqueous solubility of 2-(2-Hydroxyethoxy)acetaldehyde at a standard temperature (e.g., 20°C).

Materials:

-

2-(2-Hydroxyethoxy)acetaldehyde (purity >95%)

-

Reagent-grade water (e.g., Type I ultrapure)

-

Glass flasks with screw caps or ground-glass stoppers

-

Constant temperature water bath or incubator

-

Mechanical shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, chemically compatible)

-

Validated analytical system (e.g., HPLC-UV, GC-FID, or an enzymatic assay for aldehydes) [6][7] Procedure:

-

Preliminary Test: To estimate the approximate solubility, add about 100 mg of the test substance to 10 mL of water. Shake for 24 hours. Visually inspect for undissolved material. This helps in setting the amount of excess solid for the main test.

-

Main Test (in triplicate): a. Add a sufficient excess of 2-(2-Hydroxyethoxy)acetaldehyde to three separate flasks containing a known volume of water (e.g., 500 mg to 50 mL). The key is to ensure undissolved liquid/solid remains at equilibrium. [8] b. Seal the flasks and place them on a mechanical shaker in a constant temperature bath set to 20.0 ± 0.5 °C. [3] c. Agitate the flasks for at least 24 hours. To confirm equilibrium, take samples at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements agree within a specified tolerance (e.g., ±5%). [8]3. Sample Preparation: a. Stop agitation and allow the flasks to stand in the temperature bath for at least 24 hours to allow for phase separation. b. Carefully withdraw an aliquot from the clear, supernatant layer. c. Immediately centrifuge the aliquot at high speed to remove any remaining micro-particulates. For a liquid solute, filtration may be preferred.

-

Analysis: a. Quantify the concentration of the dissolved substance in the supernatant using a pre-validated analytical method. Due to the aldehyde functional group, derivatization followed by HPLC or GC analysis is a common and robust approach. [7][9][10]An enzymatic assay using aldehyde dehydrogenase is also a viable option. [6] b. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Data Reporting: Report the mean of the triplicate measurements as the water solubility in g/L or mg/mL at the specified temperature.

Protocol: Organic Solvent Solubility

The same shake-flask principle applies to organic solvents. However, careful solvent selection and analytical method adaptation are crucial.

Objective: To determine the solubility of 2-(2-Hydroxyethoxy)acetaldehyde in a range of representative organic solvents.

Solvent Selection:

-

Polar Protic: Ethanol, Methanol

-

Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), N-Methyl-2-Pyrrolidone (NMP)

-

Low Polarity: Dichloromethane (DCM), Ethyl Acetate

-

Nonpolar: Toluene, n-Hexane

Procedure:

-

Follow the shake-flask procedure (Steps 1-5) as outlined in Section 4.2 for each selected organic solvent.

-

Critical Consideration: The analytical method must be adapted for each solvent. The mobile phase in HPLC or the injection solvent in GC must be compatible with the test solvent to avoid peak distortion or precipitation. The derivatization agent, if used, must also be stable and reactive in the chosen solvent.

-

Equilibration Time: Equilibration may be faster in good organic solvents compared to water. A 24-hour agitation period is often sufficient, but this should be confirmed empirically. [11]

Factors Influencing Solubility Measurements

Several factors can significantly impact the outcome of a solubility experiment. Controlling these variables is essential for obtaining reproducible and accurate data.

-

Temperature: Solubility is temperature-dependent. For most substances, solubility increases with temperature. Therefore, precise temperature control (e.g., ±0.5 °C) is critical. [12]* pH (Aqueous Solutions): While 2-(2-Hydroxyethoxy)acetaldehyde does not have strongly acidic or basic groups, extreme pH values can potentially catalyze the hydration of the aldehyde to a gem-diol or other reactions, which could affect the measured solubility. It is recommended to perform measurements in buffered solutions (e.g., pH 5.0, 7.4) for biomedical applications.

-

Purity of the Compound: Impurities can enhance or suppress the measured solubility of the main component. [4]Using a well-characterized compound with high purity is essential.

-

Polymorphism: If the compound can exist in different crystalline forms (polymorphs), each may have a different solubility. The most stable polymorph will have the lowest solubility.

Conclusion

The molecular structure of 2-(2-Hydroxyethoxy)acetaldehyde, with its hydroxyl, ether, and aldehyde functionalities, dictates a strongly hydrophilic and polar character. Theoretical predictions based on its structure and Hansen Solubility Parameters strongly indicate high miscibility with water and other polar protic solvents, good solubility in polar aprotic solvents, and poor solubility in nonpolar organic solvents.

While direct experimental data is not widely published, this guide provides the authoritative framework and detailed protocols necessary for its empirical determination. By employing the gold-standard shake-flask method, as detailed in OECD Guideline 105, researchers can generate robust and reliable solubility data. [5]Careful control of experimental variables such as temperature, pH, and solute purity, coupled with a validated analytical quantification method, is paramount to achieving scientific integrity. The methodologies and principles outlined herein provide a comprehensive roadmap for characterizing the solubility profile of 2-(2-Hydroxyethoxy)acetaldehyde, enabling its effective application in research and development.

References

- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetaldehyde.

- Regulations.gov. (2017). Report: Determination of Water Solubility.

- U.S. Environmental Protection Agency (EPA). Acetaldehyde Fact Sheet.

- Tradeindia. 2-(2-hydroxyethoxy) Acetaldehyde 95%.

- CAMEO Chemicals. ACETALDEHYDE.

- R-Biopharm. Acetaldehyde - Food & Feed Analysis.

- PubChem. 2,2-Diethoxyacetaldehyde. National Center for Biotechnology Information.

- BioAssay Systems. (2018). Solubility Testing – Shake Flask Method.

- PMC - NIH. (2010). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography.

- PubChem. Acetaldehyde, 2-(2-hydroxyethoxy)-. National Center for Biotechnology Information.

- Abbott, S. HSP Basics | Practical Solubility Science.

- Situ Biosciences. OECD 105 - Water Solubility.

- Enamine. Shake-Flask Solubility Assay.

- Centers for Disease Control and Prevention (CDC). (1994). NMAM 3507: ACETALDEHYDE by HPLC.

- Park, K. (2006). Hansen solubility parameters for polyethylene glycols by inverse gas chromatography.

- PubChem. 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetaldehyde. National Center for Biotechnology Information.

- Occupational Safety and Health Administration (OSHA). ACETALDEHYDE Method no.: 68.

- Abbott, S. Designer Solvent Blends - Hansen Solubility Parameters.

- FILAB. Solubility testing in accordance with the OECD 105.

- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Analytice. OECD 105 - Water Solubility Test at 20°C.

- Hansen, C. M. Hansen Solubility Parameter System.

- ResearchGate. (2025). Hansen solubility parameters for polyethylene glycols by inverse gas chromatography | Request PDF.

- TEGEWA. (2023). Water-soluble or Not? A Simple Question Difficult to Answer.

- SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Centers for Disease Control and Prevention (CDC). (1994). ACETALDEHYDE by GC 2538 | NIOSH.

- Wikipedia. Acetaldehyde.

Sources

- 1. 2-(2-hydroxyethoxy) Acetaldehyde 95% at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. Acetaldehyde, 2-(2-hydroxyethoxy)- | C4H8O3 | CID 176960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. filab.fr [filab.fr]

- 6. food.r-biopharm.com [food.r-biopharm.com]

- 7. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. cdc.gov [cdc.gov]

- 10. osha.gov [osha.gov]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Use of 2-(2-Hydroxyethoxy)acetaldehyde in Targeted Drug Delivery Systems

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of potent pharmaceutical agents while minimizing off-target toxicity. This is often achieved by conjugating a therapeutic payload to a targeting moiety, such as a monoclonal antibody (mAb), that specifically recognizes and binds to antigens overexpressed on diseased cells. The linker connecting the antibody to the drug is a critical component of these antibody-drug conjugates (ADCs), influencing their stability, solubility, and pharmacokinetic properties.[]

This document provides a comprehensive guide to using 2-(2-Hydroxyethoxy)acetaldehyde as a heterobifunctional linker for the development of targeted drug delivery systems. This linker features a reactive aldehyde group for conjugation to amine-containing biomolecules like antibodies and a hydroxyl group that can be activated for subsequent attachment of a therapeutic agent. The short polyethylene glycol (PEG) backbone of this linker can improve the water solubility of the resulting conjugate.[2][3]

Chemical Principle

The use of 2-(2-Hydroxyethoxy)acetaldehyde as a linker relies on a two-step sequential conjugation strategy.

-

Reductive Amination: The aldehyde terminus of the linker reacts with primary amines, such as the lysine residues on the surface of an antibody, to form an initial imine (Schiff base). This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[4] This reaction is highly efficient and can be performed under physiological conditions, preserving the integrity of the antibody.

-

Hydroxyl Group Activation and Drug Conjugation: The terminal hydroxyl group of the linker, now attached to the antibody, is chemically activated to create a reactive site for the conjugation of the therapeutic drug. Common activation methods involve converting the hydroxyl group into a good leaving group.[5][6] The activated linker can then react with a suitable functional group on the drug molecule, such as an amine, to form a stable covalent bond.

Workflow Overview

The overall workflow for constructing a targeted drug delivery system using 2-(2-Hydroxyethoxy)acetaldehyde is depicted below.

Part A: Conjugation of 2-(2-Hydroxyethoxy)acetaldehyde to a Targeting Antibody

Principle of Reductive Amination

Reductive amination is a robust method for covalently linking molecules containing aldehyde or ketone groups to molecules with primary amines.[7] The reaction proceeds in two steps: the formation of a Schiff base (imine) followed by its reduction to a stable amine. The use of a mild reducing agent like sodium cyanoborohydride is crucial as it selectively reduces the imine in the presence of the aldehyde.[4]

Materials and Reagents

-

Targeting Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

2-(2-Hydroxyethoxy)acetaldehyde

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1M Tris-HCl, pH 7.4

-

Desalting columns or dialysis cassettes (e.g., 50 kDa MWCO)

-

UV-Vis Spectrophotometer

Protocol 1: Reductive Amination of an Antibody

This protocol is designed for a starting amount of 5 mg of antibody. Adjust volumes accordingly for different amounts.

-

Antibody Preparation:

-

Dissolve or exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the aldehyde.

-

-

Linker Preparation:

-

Prepare a 100 mM stock solution of 2-(2-Hydroxyethoxy)acetaldehyde in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, add the antibody solution.

-

Add the 2-(2-Hydroxyethoxy)acetaldehyde stock solution to the antibody solution to achieve a final molar excess of 20-50 fold over the antibody. Gently mix by pipetting.

-

Prepare a fresh 1 M stock solution of NaBH₃CN in 0.1 M NaOH.

-

Add the NaBH₃CN stock solution to the antibody-linker mixture to a final concentration of 20-50 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM to quench any unreacted aldehyde groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Antibody-Linker Conjugate:

-

Remove excess linker and reducing agent by buffer exchange using a desalting column or by dialysis against PBS, pH 7.4.

-

Characterization of the Antibody-Linker Conjugate

-

Protein Concentration: Determine the concentration of the purified antibody-linker conjugate using a UV-Vis spectrophotometer at 280 nm.

-

Linker-to-Antibody Ratio (LAR): The number of linker molecules conjugated per antibody can be determined using MALDI-TOF mass spectrometry by comparing the mass of the conjugated antibody to the unconjugated antibody.

Part B: Activation of the Hydroxyl Group and Drug Conjugation

Principle of Hydroxyl Activation

The terminal hydroxyl group of the linker is relatively unreactive and requires activation to facilitate conjugation with the drug molecule.[6] One common method is to use 1,1'-Carbonyldiimidazole (CDI) to form a reactive imidazole carbamate intermediate. This intermediate readily reacts with primary amines on the drug molecule to form a stable carbamate linkage.

Materials and Reagents

-

Purified Antibody-Linker Conjugate

-

Amine-containing therapeutic drug

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Borate buffer (50 mM, pH 8.5)

-

Desalting columns or dialysis cassettes

Protocol 2: Activation of the Hydroxyl Terminus

-

Preparation:

-

Ensure the purified antibody-linker conjugate is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

-

Prepare a fresh 100 mM stock solution of CDI in anhydrous DMSO.

-

-

Activation Reaction:

-

To the antibody-linker conjugate solution, add the CDI stock solution to achieve a final molar excess of 50-100 fold over the antibody.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

-

Removal of Excess CDI:

-

Immediately purify the activated antibody-linker conjugate using a desalting column to remove excess CDI and byproducts. Elute with cold PBS, pH 7.4.

-

Protocol 3: Conjugation of an Amine-Containing Drug

-

Drug Preparation:

-

Dissolve the amine-containing drug in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM).

-

-

Conjugation Reaction:

-

Immediately add the drug stock solution to the freshly purified and activated antibody-linker conjugate. Use a molar excess of the drug over the antibody, typically 10-20 fold.

-

Adjust the pH of the reaction mixture to 8.0-8.5 by adding a small amount of 1 M borate buffer, pH 9.0.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

Purification of the Final Antibody-Drug Conjugate (ADC)

Principle of Purification

Purification of the final ADC is essential to remove unconjugated drug, residual reagents, and any protein aggregates.[8] Size-exclusion chromatography (SEC) is a common method for separating the larger ADC from smaller molecules. Affinity chromatography can also be used if the antibody has a suitable tag.

Protocol 4: Purification of the ADC

-

Size-Exclusion Chromatography (SEC):

-

Equilibrate an SEC column (e.g., Superdex 200) with PBS, pH 7.4.

-

Load the reaction mixture onto the column.

-

Collect fractions and monitor the elution profile by absorbance at 280 nm.

-

Pool the fractions containing the purified ADC.

-

Characterization of the Final ADC

A thorough characterization of the final ADC is crucial to ensure its quality and consistency.[9][10]

| Analytical Technique | Parameter Measured | Expected Outcome |

| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | Calculation of DAR based on the absorbance of the drug and the antibody at their respective wavelengths. |

| Size-Exclusion Chromatography (SEC-HPLC) | Purity and Aggregation | A single major peak corresponding to the monomeric ADC, with minimal aggregation. |

| Hydrophobic Interaction Chromatography (HIC) | Drug Load Distribution | Separation of ADC species with different numbers of conjugated drugs. |

| Mass Spectrometry (e.g., LC-MS) | Molecular Weight and DAR | Confirmation of the molecular weight of the ADC and determination of the average DAR. |

| In Vitro Cell-Based Assays | Biological Activity | Assessment of the ADC's potency and specificity against target cells. |

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low Linker-to-Antibody Ratio | Inefficient reductive amination. | Optimize the molar excess of the linker and reducing agent. Ensure the antibody buffer is amine-free. |

| Low Drug-to-Antibody Ratio | Incomplete hydroxyl activation or drug conjugation. | Use freshly prepared CDI. Ensure anhydrous conditions for the CDI stock. Optimize the pH and reaction time for drug conjugation. |

| Protein Aggregation | High degree of conjugation or harsh reaction conditions. | Reduce the molar excess of the linker and drug. Perform reactions at a lower temperature. Use a formulation buffer with stabilizers. |

| Poor ADC Stability | Hydrolysis of the linker or drug linkage. | Ensure proper storage conditions (e.g., -80°C). Evaluate the stability of the carbamate linkage at different pH values. |

Safety Precautions

-

2-(2-Hydroxyethoxy)acetaldehyde and other aldehydes should be handled in a well-ventilated fume hood.[11][12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium cyanoborohydride is toxic and should be handled with care. Quench any residual reagent with bleach before disposal.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.[13][14]

References

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from [Link]

-

Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]

-

JenKem Technology. (n.d.). Linear Heterobifunctional PEG Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]

-

Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

National Institutes of Health. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ADC Review. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Retrieved from [Link]

-

Drug Discovery World. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved from [Link]

-

ACS Publications. (2023). Aqueous Activation of RNA 2′-OH for Conjugation with Amines and Thiols. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

-

Spherotech, Inc. (n.d.). ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. Retrieved from [Link]

-

FluoroFinder. (2025). Antibody Conjugation Techniques. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

-

CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]

-

PubMed. (n.d.). Drug-acetaldehyde interactions during ethanol metabolism in vitro. Retrieved from [Link]

-

ACS Publications. (2013). Purification of a Membrane Protein with Conjugated Engineered Micelles. Retrieved from [Link]

-

Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

-

Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]

-

RSC Publishing. (n.d.). The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. Retrieved from [Link]

-

Quanterix. (n.d.). Conjugating CODEX® tags on antibodies of choice. Retrieved from [Link]

-

ACS Publications. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Retrieved from [Link]

-

RSC Publishing. (n.d.). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Retrieved from [Link]

-

AxisPharm. (n.d.). Aldehyde Linkers | PEG-CHO. Retrieved from [Link]

-

ResearchGate. (2025). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. Retrieved from [Link]

-

Nature. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]

-

PubMed. (2024). Aqueous Activation of RNA 2'-OH for Conjugation with Amines and Thiols. Retrieved from [Link]

-

Usiena Air. (2022). New reactions and substrates for orthogonal bioconjugation. Retrieved from [Link]

-

Chemstock. (n.d.). acetaldehyde soln.abt 20-30% pract. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]

Sources

- 2. adcreview.com [adcreview.com]

- 3. purepeg.com [purepeg.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spherotech.com [spherotech.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. cellmosaic.com [cellmosaic.com]

- 9. adcreview.com [adcreview.com]

- 10. veranova.com [veranova.com]

- 11. Acetaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. chemstock.ae [chemstock.ae]

Application Notes and Protocols for Developing Antibody-Drug Conjugates with 2-(2-Hydroxyethoxy)acetaldehyde Linkers

Introduction: The Critical Role of the Linker in Antibody-Drug Conjugate (ADC) Design

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The linker, a seemingly simple bridge between the antibody and the drug, is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and safety profile.[][4] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved to release the cytotoxic agent upon internalization into the target cancer cell.[][] This document provides a detailed guide for researchers on the development of ADCs utilizing a novel hydrophilic linker, 2-(2-Hydroxyethoxy)acetaldehyde, focusing on the underlying scientific principles, detailed experimental protocols, and robust characterization methodologies.

The 2-(2-Hydroxyethoxy)acetaldehyde linker offers two key advantages. Firstly, the terminal aldehyde group provides a handle for highly specific and stable conjugation to an antibody, particularly through modern site-specific conjugation techniques.[6][7] Secondly, the hydroxyethoxy moiety, a short polyethylene glycol (PEG)-like structure, imparts hydrophilicity to the linker.[4][8][9] This is crucial for mitigating the aggregation often caused by hydrophobic payloads, thereby improving the ADC's pharmacokinetic properties and therapeutic index.[][8][10]

Part 1: The Chemistry of 2-(2-Hydroxyethoxy)acetaldehyde Linkers

Rationale for an Aldehyde-Based Linker

Aldehyde-based bioconjugation has emerged as a powerful tool for creating stable and homogenous ADCs.[11] Unlike traditional methods that target lysine or cysteine residues, which can lead to heterogeneous mixtures with varying drug-to-antibody ratios (DARs), aldehyde-based strategies allow for precise control over the conjugation site.[6][7] This is often achieved through the "aldehyde tag" technology, where a specific peptide sequence is genetically engineered into the antibody.[12][13][14] This sequence is recognized by the formylglycine-generating enzyme (FGE), which converts a cysteine residue into a reactive formylglycine (fGly) residue containing an aldehyde group.[7][14]

The aldehyde group's electrophilic nature allows for a highly specific reaction with nucleophilic partners like hydrazides and aminooxy compounds, forming stable hydrazone and oxime linkages, respectively.[11][15] This bioorthogonal chemistry ensures that the conjugation reaction is specific and does not interfere with the native protein structure.[16]

The Advantage of the Hydroxyethoxy Moiety

The inclusion of the 2-(2-hydroxyethoxy) group in the linker structure serves to enhance the overall hydrophilicity of the ADC.[4][8] Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the final ADC product.[][8] This aggregation can result in rapid clearance from circulation and reduced efficacy.[10] The hydrophilic nature of the hydroxyethoxy group helps to shield the hydrophobic payload, improving solubility, reducing aggregation, and prolonging the ADC's half-life in vivo.[][9]

Part 2: Experimental Workflows and Protocols

This section details the key experimental procedures for synthesizing the linker-payload conjugate and the final ADC, followed by comprehensive characterization protocols.

Synthesis of the Linker-Payload Construct

A crucial first step is the synthesis of the 2-(2-Hydroxyethoxy)acetaldehyde linker and its subsequent conjugation to the cytotoxic payload, which must be functionalized with a hydrazide or aminooxy group.

Protocol 2.1.1: Proposed Synthesis of 2-(2-Hydroxyethoxy)acetaldehyde

-

Protection of Ethylene Glycol: React ethylene glycol with a suitable protecting group for one of the hydroxyls, for example, a tert-butyldimethylsilyl (TBDMS) group, to yield 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol.

-

Oxidation to Aldehyde: Carefully oxidize the remaining free hydroxyl group to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation to yield 2-((tert-butyldimethylsilyl)oxy)acetaldehyde.

-

Deprotection: Remove the TBDMS protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the final product, 2-(2-Hydroxyethoxy)acetaldehyde.

-

Purification and Characterization: Purify the product by flash column chromatography and characterize its structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.1.2: Functionalization of a Cytotoxic Payload with a Hydrazide Moiety

This protocol provides a general method for introducing a hydrazide group onto a payload containing a carboxylic acid. The specific reaction conditions may need to be optimized for the particular payload.

-

Activation of Carboxylic Acid: Dissolve the cytotoxic payload (containing a carboxylic acid) in an anhydrous organic solvent (e.g., DMF). Add a carbodiimide coupling agent (e.g., EDC) and an activating agent (e.g., NHS) and stir at room temperature for 1-2 hours to form an NHS-activated ester.

-

Hydrazinolysis: In a separate flask, dissolve tert-butyl carbazate in the same anhydrous solvent. Add this solution to the activated payload solution and stir overnight at room temperature.

-

Deprotection: Remove the Boc protecting group from the hydrazide by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the hydrazide-functionalized payload.

-

Purification and Characterization: Purify the product by HPLC and confirm its identity and purity by mass spectrometry.

Site-Specific Antibody Modification and ADC Conjugation

This workflow utilizes the aldehyde tag technology for site-specific introduction of the reactive aldehyde handle onto the antibody.

Protocol 2.2.1: Generation of Aldehyde-Tagged Antibody

-

Genetic Engineering: Using standard molecular biology techniques, insert the DNA sequence encoding the aldehyde tag peptide (e.g., LCTPSR) into the desired location within the antibody's heavy or light chain in an expression vector.[6][13]

-

Antibody Expression and FGE Co-expression: Co-transfect mammalian cells (e.g., CHO or HEK293) with the antibody expression vector and a vector for the formylglycine-generating enzyme (FGE).[6][7] FGE will catalyze the conversion of the cysteine residue within the tag to formylglycine.[7][14]

-

Purification and Characterization: Purify the expressed antibody using standard protein A chromatography. Confirm the presence and conversion of the aldehyde tag by mass spectrometry.

Protocol 2.2.2: Conjugation of Hydrazide-Payload to Aldehyde-Tagged Antibody

-

Reaction Setup: In a suitable buffer (e.g., 100 mM MES, pH 5.5), combine the purified aldehyde-tagged antibody with a molar excess of the hydrazide-functionalized payload.[15] The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[15]

-

Purification of ADC: Remove the excess linker-payload and any unreacted components by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the purified ADC as detailed in the following section.

Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality, homogeneity, and stability of the ADC.[17][18]

Protocol 2.3.1: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, and it can be determined using several methods.[19][20]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The peak areas of the different species can be used to calculate the average DAR.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The antibody light and heavy chains can be separated by RP-HPLC after reduction of the ADC. The relative peak areas of the drug-conjugated and unconjugated chains are used to calculate the DAR.[19]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC by high-resolution mass spectrometry can resolve the different drug-loaded species, allowing for a precise determination of the DAR.[19][21]

Table 1: Example Data for DAR Calculation using RP-HPLC

| Peak | Identity | Peak Area (%) | Number of Drugs | Weighted Peak Area |

| 1 | Unconjugated Light Chain | 10 | 0 | 0 |

| 2 | Conjugated Light Chain | 90 | 1 | 90 |

| 3 | Unconjugated Heavy Chain | 5 | 0 | 0 |

| 4 | Conjugated Heavy Chain | 95 | 1 | 95 |

| Total | 200 | 185 | ||

| Average DAR | 3.7 |

Calculation: DAR = (Σ Weighted Peak Area) / (Σ Peak Area of all chains/2) = 185 / (200/2) = 1.85 per chain, assuming 2 chains, total DAR = 3.7

Protocol 2.3.2: In Vitro Plasma Stability Assay

This assay assesses the stability of the linker in a biologically relevant matrix.[][17][22]

-

Incubation: Incubate the ADC in human or animal plasma at 37°C for a defined period (e.g., 0, 24, 48, 72, and 168 hours).[17][22]

-

Sample Collection: At each time point, take an aliquot of the plasma sample.

-

Analysis: Analyze the samples to quantify the amount of released payload and the integrity of the ADC. This can be done by:

Table 2: Representative Plasma Stability Data

| Time (hours) | % Intact ADC (by ELISA) | % Free Payload (by LC-MS/MS) |

| 0 | 100 | < 0.1 |

| 24 | 98.5 | 0.5 |

| 48 | 97.2 | 1.1 |

| 72 | 96.1 | 1.8 |

| 168 | 92.3 | 4.2 |

Part 3: Visualizations

Diagram 1: Structure of an ADC with a 2-(2-Hydroxyethoxy)acetaldehyde Linker

Caption: General structure of an ADC utilizing the hydrophilic linker.

Diagram 2: Experimental Workflow for ADC Synthesis

Caption: Step-by-step workflow for the synthesis and characterization of the ADC.

Diagram 3: Mechanism of Payload Release

Caption: Intracellular pathway leading to the release of the cytotoxic payload.

Conclusion

The development of ADCs with 2-(2-Hydroxyethoxy)acetaldehyde linkers presents a promising strategy for creating more effective and safer cancer therapeutics. By leveraging site-specific aldehyde tag technology and the beneficial properties of a hydrophilic linker, researchers can generate homogenous and stable ADCs with improved pharmacokinetic profiles. The detailed protocols and characterization methods provided in this guide offer a robust framework for the successful development and evaluation of these next-generation ADCs. Adherence to these rigorous scientific principles is paramount for advancing novel ADC candidates from the laboratory to the clinic.

References

-

Panowski, S., et al. (2014). Site-specific antibody-drug conjugates for cancer therapy. mAbs, 6(1), 34-45. [Link]

-

Bocci, G., et al. (2019). The good, the bad and the ugly of antibody-drug conjugates. Expert Opinion on Drug Discovery, 14(11), 1139-1152. [Link]

-

Carrico, I. S. (2015). Site-specific antibody-drug conjugation using a genetically encoded aldehyde tag. Methods in Molecular Biology, 1321, 239-252. [Link]

-

Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology, 33(7), 733-735. [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate Chemistry, 26(2), 176-192. [Link]

-

Pasut, G., & Veronese, F. M. (2012). Polymer-drug conjugation, recent achievements and future challenges. Progress in Polymer Science, 37(12), 1669-1707. [Link]

-

Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

-

Saxon, E., & Bertozzi, C. R. (2000). Cell surface engineering by a modified Staudinger ligation. Science, 287(5460), 2007-2010. [Link]

-

Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 549-559. [Link]

-

Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Retrieved from [Link]

-

Wang, L., et al. (2020). Synthesis of Versatile DNA-Conjugated Aldehydes by Controlled Oxidation of Amines. Angewandte Chemie International Edition, 59(46), 20464-20468. [Link]

-

Xu, K., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 78. [Link]

-

Su, D., et al. (2021). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release, 339, 27-39. [Link]

-

Jain, N., et al. (2006). Efficient Synthesis of an Aldehyde Functionalized Hyaluronic Acid and Its Application in the Preparation of Hyaluronan−Lipid Conjugates. Bioconjugate Chemistry, 17(5), 1346-1352. [Link]

-

Carrico, I. S., et al. (2009). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Proceedings of the National Academy of Sciences, 106(9), 3131-3136. [Link]

-

Redwood Bioscience. (n.d.). ADC Development Using SMARTag™ Technology. Retrieved from [Link]

-

Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. Cancer Science, 109(1), 43-52. [Link]

-

Creative Biolabs. (n.d.). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Retrieved from [Link]

-

Drake, P. M., et al. (2017). Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions. Bioconjugate Chemistry, 28(6), 1660-1670. [Link]

-

Spangler, J. B. (2011). Covalent modification of proteins with bioactive aldehydes. Current Opinion in Chemical Biology, 15(6), 765-771. [Link]

-

Medarova, Z., & Moore, A. (2011). Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging. Bioconjugate Chemistry, 22(6), 1081-1086. [Link]

-

Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Retrieved from [Link]

-

Li, X., et al. (2021). Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. Pharmaceutics, 13(9), 1391. [Link]

-

Lee, J., et al. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(20), 15159-15170. [Link]

-

Wang, L., et al. (2020). Bioconjugation applications of alkyl aldehyde-functionalized DNAs. Angewandte Chemie International Edition, 59(46), 20464-20468. [Link]

-

SCIEX. (n.d.). LCMS 163 - drug analysis to antibody ratio and drug distribution. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde tag. Retrieved from [Link]

-

Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]

-

ADC Review / Journal of Antibody-drug Conjugates. (2019, March 22). What are PEG Linkers?. Retrieved from [Link]

-

Waters Corporation. (2015, June 19). Advanced characterization of antibody-drug conjugates by LC-MS. Retrieved from [Link]

-

SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). Retrieved from [Link]

-

Lee, J., et al. (2020). Balancing ADC stability and payload release via linker design and conjugation site. Bioconjugate Chemistry, 31(10), 2266-2276. [Link]

-

Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]

-

Chen, J., et al. (2019). Chemical Modifications on Proteins Using Glutaraldehyde. Food Chemistry, 276, 150-157. [Link]

-

Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. [Link]

-

Strop, P. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry, 32(9), 1843-1855. [Link]

-

Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(15), 6066-6074. [Link]

-

Jain, N., et al. (2006). Efficient Synthesis of an Aldehyde Functionalized Hyaluronic Acid and Its Application in the Preparation of Hyaluronan−Lipid Conjugates. Bioconjugate Chemistry, 17(5), 1346-1352. [Link]

-

Chad's Prep. (2021, March 30). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. [Link]

-

Agilent Technologies. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein modification by aldehydophospholipids and its functional consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. adcreview.com [adcreview.com]

- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 11. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

- 12. ANTIBODY DRUG CONJUGATES - ADC Development Using SMARTag(TM) Technology [drug-dev.com]

- 13. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldehyde tag - Wikipedia [en.wikipedia.org]

- 15. pnas.org [pnas.org]

- 16. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 18. bioanalysis-zone.com [bioanalysis-zone.com]

- 19. agilent.com [agilent.com]

- 20. lcms.cz [lcms.cz]

- 21. lcms.cz [lcms.cz]

- 22. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving the selectivity of 2-(2-Hydroxyethoxy)acetaldehyde for specific functional groups

Technical Support Center: Improving the Selectivity of 2-(2-Hydroxyethoxy)acetaldehyde

Welcome to the technical support center for 2-(2-Hydroxyethoxy)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the reactivity and improving the selectivity of this versatile bifunctional reagent. The following troubleshooting guides and FAQs address common issues encountered during bioconjugation and chemical synthesis experiments.

Section 1: Foundational Concepts & Core Principles of Selectivity

Before troubleshooting, it is crucial to understand the fundamental reactivity of the aldehyde functional group. The aldehyde carbon is electrophilic and readily attacked by nucleophiles. In the context of biomolecules, the most common nucleophilic functional groups are primary amines (e.g., lysine side chains, N-termini) and thiols (e.g., cysteine side chains).

Q1: What is the primary mechanism of action for 2-(2-Hydroxyethoxy)acetaldehyde with proteins?

A: The primary mechanism involves the reaction of the aldehyde group with a nucleophilic group on the protein, most commonly a primary amine. This forms an initial, and often reversible, Schiff base (an imine). To create a stable, permanent bond, this imine is typically reduced in a subsequent step using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This two-step process is known as reductive amination.[1][2] Thiols can also react with aldehydes to form a hemithioacetal, which is generally less stable than the corresponding Schiff base unless specific structural features promote further reaction.[3]

Q2: What is the single most important factor for controlling selectivity between different functional groups?

A: pH is the master variable. The nucleophilicity of amines and thiols is highly dependent on their protonation state, which is dictated by the pH of the reaction buffer and their respective pKa values. By carefully controlling the pH, you can selectively favor the reaction with one functional group over another. Aldehyde reactivity itself can also be pH-dependent.[4][5][6][7]

-

Primary Amines (e.g., Lysine): The side chain of lysine has a pKa of ~10.5. At physiological pH (~7.4), it is predominantly protonated (-NH₃⁺) and thus a poor nucleophile. To efficiently target lysines, the reaction pH must be raised to >8.5 to increase the population of the deprotonated, nucleophilic form (-NH₂).

-

Thiols (e.g., Cysteine): The side chain of cysteine has a pKa of ~8.3-8.6. At neutral pH (~7.0-7.5), a significant fraction of cysteine residues are deprotonated and exist as the highly nucleophilic thiolate anion (-S⁻). This makes thiols significantly more reactive than amines at neutral pH.[8]

This differential reactivity forms the basis for achieving selectivity, as summarized in the table below.

Table 1: pH-Dependent Reactivity of Functional Groups with Aldehydes

| Target Functional Group | Typical pKa | Optimal pH Range for Reaction | Rationale |

| Thiol (Cysteine) | 8.3 - 8.6 | 6.5 - 7.5 | Thiolate (-S⁻) is a potent nucleophile. At this pH, thiols are significantly more reactive than amines.[] |

| Primary Amine (Lysine) | ~10.5 | 8.5 - 9.5 | A higher pH is required to deprotonate the amine (-NH₃⁺ to -NH₂), rendering it nucleophilic. |

| N-terminal Amine | 7.6 - 8.2 | 7.0 - 8.5 | The lower pKa compared to lysine allows for more efficient reaction at neutral or slightly basic pH. |

Section 2: Troubleshooting Guide for Targeting Primary Amines

This section addresses common issues when the intended target is a primary amine, such as a lysine residue or the N-terminus of a protein. The goal is typically to form a stable secondary amine linkage via reductive amination.

Q3: I am observing very low or no conjugation to my protein. What are the likely causes?

A: This is a common issue with several potential root causes:

-

Incorrect pH: You may be working at a pH that is too low (e.g., < 8.0). At this pH, the vast majority of lysine residues are protonated and non-nucleophilic. Solution: Increase the reaction pH to 8.5-9.5 using a non-nucleophilic buffer like sodium borate or HEPES.[2]

-

Buffer Interference: Your buffer system may contain primary amines that compete with your protein for the aldehyde. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine are incompatible with amine-reactive chemistry.[10] Solution: Switch to a non-amine-containing buffer such as borate, carbonate, or phosphate buffer (PBS).

-

Reagent Degradation: Aldehydes can be susceptible to oxidation. If your stock solution of 2-(2-Hydroxyethoxy)acetaldehyde is old or has been stored improperly, it may have degraded. Solution: Use a fresh bottle or a freshly prepared solution of the reagent. Store the stock solution under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature.

-

Inefficient Reduction: The Schiff base formation is reversible. If the reducing agent (e.g., NaBH₃CN) is not active or present in sufficient concentration, the equilibrium may favor the reactants. Solution: Use a fresh stock of sodium cyanoborohydride. Ensure you are using a sufficient molar excess (typically 20-50 fold excess over the protein).

Q4: My protein is precipitating out of solution during the reaction. Why is this happening and how can I fix it?

A: Precipitation or aggregation is usually a sign of excessive modification or cross-linking, which can alter the protein's pI and solubility.[10]

-

Over-modification: Using a large excess of the aldehyde reagent can lead to the modification of too many surface lysines. This can disrupt the protein's native charge distribution and hydration shell, leading to aggregation. Solution: Reduce the molar excess of 2-(2-Hydroxyethoxy)acetaldehyde. Perform a titration experiment to find the optimal ratio of reagent-to-protein that provides sufficient labeling without causing precipitation.

-

Cross-linking (if using a dialdehyde): While 2-(2-Hydroxyethoxy)acetaldehyde is a mono-aldehyde, impurities or side reactions could potentially lead to cross-linking. If you were using a reagent like glutaraldehyde, this would be a major concern. Solution: Ensure the purity of your aldehyde reagent. If aggregation persists, consider including solubility-enhancing excipients like arginine or polysorbates in the reaction buffer.

Q5: The biological activity of my protein is lost after conjugation. What went wrong?

A: Loss of activity implies that the modification has occurred at a critical site for protein function, such as the active site or a binding interface.

-

Active Site Modification: A lysine residue crucial for substrate binding or catalysis may have been modified. Solution: Attempt a "protecting group" strategy. Before adding the aldehyde, introduce a competitive inhibitor or substrate that binds to the active site. This can sterically hinder the aldehyde from accessing and modifying critical residues within that pocket. After the conjugation reaction is complete, the protecting ligand can be removed by dialysis or diafiltration.

-

Conformational Changes: Widespread modification, even outside the active site, can induce conformational changes that disrupt the protein's tertiary structure and, consequently, its function. Solution: As with the precipitation issue, reduce the molar excess of the aldehyde to achieve a lower degree of labeling. Analyze the final product to determine the average number of modifications per protein molecule.

Section 3: Troubleshooting Guide for Targeting Thiols

This section focuses on selectively targeting cysteine residues. The reaction between an aldehyde and a thiol forms a hemithioacetal, which can be unstable. For more stable linkages, specialized aldehydes or subsequent reaction steps are often required. However, achieving selectivity is the first critical step.

Q6: How can I ensure I am modifying cysteines and not lysines?

A: The key is to exploit the pKa difference between thiols and amines.

-

Strict pH Control: Perform the reaction at a pH between 6.5 and 7.5. In this window, cysteines are sufficiently nucleophilic to react, while lysines remain almost entirely protonated and unreactive.[]

-

Confirmation of Selectivity: After the reaction, digest the modified protein (e.g., with trypsin) and analyze the resulting peptides by mass spectrometry (LC-MS/MS). This will allow you to identify the exact amino acid residues that have been modified, confirming cysteine selectivity.

Q7: My thiol modification appears to be reversible. The conjugate is not stable over time. Why?

A: The initial product of an aldehyde-thiol reaction is a hemithioacetal, which is formed reversibly.[3] This linkage can easily hydrolyze back to the free thiol and aldehyde, especially with changes in buffer conditions.

-

For N-terminal Cysteines: If your target is an N-terminal cysteine, the initial adduct can rearrange to form a more stable thiazolidine ring.[11] This is a significant advantage for N-terminal modifications.

-

For Internal Cysteines: For internal cysteines, the hemithioacetal is often not stable enough for many applications. Solution: While 2-(2-Hydroxyethoxy)acetaldehyde is not ideal for forming stable linkages with internal cysteines, other chemistries are. For stable thiol conjugation, maleimides or iodoacetamides are the industry standard as they form stable thioether bonds.[8][] If you must use an aldehyde, you would need a more complex bifunctional molecule that allows for a secondary, stabilizing reaction.

Section 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for Reductive Amination of a Protein (Targeting Amines)

-

Buffer Exchange: Prepare your protein in an amine-free buffer (e.g., 100 mM sodium borate, pH 9.0). A typical protein concentration is 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve 2-(2-Hydroxyethoxy)acetaldehyde in the same reaction buffer. Separately, prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the buffer.

-